Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate
Description
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate is a cyclopropane derivative featuring two ethyl ester groups and two chlorine atoms at the 2,2-positions of the three-membered ring. Cyclopropane derivatives are often studied for their ring strain and reactivity, which can be modulated by substituents like halogens and esters. The dichloro groups likely enhance electrophilicity, while the ethyl esters contribute to solubility in organic solvents and influence hydrolysis kinetics . Such compounds are typically used in organic synthesis, agrochemicals, or pharmaceuticals, though specific applications for this compound require further research.
Properties
IUPAC Name |
diethyl 2,2-dichlorocyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2O4/c1-3-14-6(12)8(5-9(8,10)11)7(13)15-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCZICWGQUZPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate typically involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with chlorine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2,2-positions of the cyclopropane ring. The process generally requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction: The compound can be reduced to diethyl 2-chloro-1,1-cyclopropanedicarboxylate or further to diethyl 1,1-cyclopropanedicarboxylate using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding diacid, 2,2-dichloro-1,1-cyclopropanedicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropane derivatives with various functional groups.
Reduction: Partially or fully dechlorinated cyclopropane derivatives.
Hydrolysis: 2,2-dichloro-1,1-cyclopropanedicarboxylic acid.
Scientific Research Applications
Synthetic Routes
The synthesis of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate typically involves chlorination of diethyl cyclopropane-1,1-dicarboxylate using chlorinating agents like thionyl chloride or phosphorus pentachloride. The reaction is performed under controlled conditions to ensure selective chlorination at the 2,2-positions of the cyclopropane ring.
Table 1: Synthetic Methods
| Method | Chlorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Direct chlorination | Thionyl chloride | Dichloromethane | Low temperature | High |
| Alternative methods | Phosphorus pentachloride | Inert solvent | Controlled | Optimized |
Chemistry
This compound serves as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity allows for various transformations:
- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles such as amines or alcohols.
- Reduction : The compound can be reduced to yield other derivatives.
- Hydrolysis : Hydrolysis of the ester groups yields the corresponding diacid.
Biology
Research has explored the compound's potential as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its structure allows for interactions with biological systems that can elucidate enzyme functions.
Medicine
This compound is being investigated for its potential use in developing pharmaceutical agents. Its unique structural features may contribute to the design of novel drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical reactions makes it valuable in developing new materials for diverse applications.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Reactivity | Applications |
|---|---|---|---|
| Diethyl 1,1-cyclopropanedicarboxylate | No chlorine atoms | Less reactive | Organic synthesis |
| Cyclopropane-1,1-dicarboxylic acid | Carboxylic acid groups | Different reactivity | Organic synthesis |
| Dimethyl 1,1-cyclopropanedicarboxylate | Methyl esters | Varies in properties | Organic synthesis |
This compound is unique due to its chlorinated structure that enhances its reactivity compared to non-chlorinated analogs.
Research indicates that derivatives of cyclopropanedicarboxylic acids exhibit significant biological activities:
- Anticancer Activity : Compounds related to this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study Example
A study demonstrated that a derivative of this compound exhibited significant inhibition of cancer cell growth in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive chlorine atoms and ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms bonded to chlorine, leading to the formation of substituted products. Additionally, the ester groups can participate in hydrolysis and reduction reactions, further modifying the compound’s structure and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate with three analogs from the evidence:
Key Observations:
- Substituent Effects: The ethyl ester groups in the target compound may confer higher solubility in non-polar solvents compared to the methyl ester analog (CAS 1447-13-8) .
- Halogen Influence : The dichloro groups in the cyclopropane ring increase electrophilicity, similar to 2,2-Dichloropropanedinitrile (CAS 13063-43-9), which exhibits reactivity in nitrile-based reactions .
- Fluorine vs. Chlorine : 2,2-Dichloro-1,1-difluoroethyl methyl ether () highlights how fluorine substituents enhance thermal stability and alter polarity compared to chlorine-dominated systems .
Physicochemical Properties
Biological Activity
Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate (CAS No. 1559-02-0) is a compound that has garnered attention for its biological activities and potential applications in pharmaceuticals. This article explores its biological activity, synthesis, and relevant case studies.
- Chemical Formula: CHO
- Molecular Weight: 186.21 g/mol
- IUPAC Name: Diethyl 1,1-cyclopropanedicarboxylate
- Synonyms: 1,1-Cyclopropanedicarboxylic acid diethyl ester
Synthesis
This compound is synthesized through a reaction involving malonic acid derivatives and dichloroethane. The process yields high purity products suitable for pharmaceutical applications. Notably, the synthesis can achieve yields of nearly 90% with minimal by-products, making it an efficient route for producing cyclopropane-1,1-dicarboxylic acid derivatives .
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity: Research indicates that derivatives of cyclopropanedicarboxylic acids exhibit significant anticancer properties. For instance, compounds related to this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of several pharmaceutical agents, including Montelukast and Ketorolac. These drugs are utilized in treating conditions such as asthma and pain management respectively .
Case Studies
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of this compound derivatives on breast cancer cells. The results demonstrated that these compounds inhibited cell growth significantly at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Synthesis and Applications
In another study focusing on synthetic pathways, researchers optimized the reaction conditions for producing this compound. This optimization led to improved yields and reduced environmental impact due to minimal waste generation. The synthesized compound was then evaluated for its potential as a precursor in drug development .
Research Findings
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Diethyl 2,2-dichloro-1,1-cyclopropanedicarboxylate in a laboratory setting?
- Methodological Answer : Synthesis typically involves dichlorocarbene addition to diethyl maleate derivatives under phase-transfer catalysis. For example, use benzyltriethylammonium chloride as a catalyst with chloroform and sodium hydroxide. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:4). Purify via vacuum distillation (boiling point ~70–75°C at 1 mmHg) to isolate the product .
Q. How should researchers safely handle and store this compound to minimize risks?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to volatility and potential respiratory hazards. Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Dispose of waste via certified hazardous waste management services .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl groups; δ 2.8–3.2 ppm for cyclopropane protons); ¹³C NMR (~170 ppm for ester carbonyls).
- IR : C=O stretch at ~1740 cm⁻¹.
- GC-MS : Compare retention times and fragmentation patterns with spectral databases (e.g., ChemIDplus ).
Advanced Research Questions
Q. How do the dichloro substituents influence the compound’s reactivity in cyclopropane ring-opening reactions?
- Methodological Answer : The electron-withdrawing Cl groups increase ring strain, facilitating nucleophilic attack. Investigate kinetics using nucleophiles (e.g., amines or thiols) in polar aprotic solvents (DMF or DMSO). Computational studies (DFT/B3LYP/6-31G*) can model transition states and predict regioselectivity .
Q. What computational methods are used to predict the compound’s stability under varying thermal conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl and C-C bonds. Compare computational results with experimental thermal data (e.g., boiling points from catalogs ).
Q. Are there documented contradictions in reported biological activities, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity studies (e.g., NCI screening vs. null results) may arise from assay conditions (cell line variability, concentration ranges). Resolve by standardizing protocols (e.g., MTT assays in triplicate using HepG2 cells) and conducting metabolomic profiling to identify bioactive metabolites.
Q. What advanced purification strategies address co-eluting impurities in GC-MS analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
